Cox-2-IN-38 is a compound that acts as an inhibitor of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response and is implicated in various diseases, including cancer and arthritis. Its development is part of ongoing research aimed at creating selective inhibitors that minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs. This compound has garnered attention due to its potential therapeutic applications in managing pain and inflammation.
Cox-2-IN-38 was synthesized as part of a broader effort to develop new classes of cyclooxygenase-2 inhibitors. The synthesis and evaluation of this compound, along with others, have been documented in several scientific studies focusing on structure-activity relationships and molecular docking analyses to assess binding affinity and selectivity towards cyclooxygenase-2 over cyclooxygenase-1.
Cox-2-IN-38 is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically belongs to the category of selective cyclooxygenase-2 inhibitors. These compounds are designed to inhibit the cyclooxygenase-2 enzyme while sparing cyclooxygenase-1, which is responsible for maintaining gastric mucosa integrity.
The synthesis of Cox-2-IN-38 typically involves multi-step organic reactions, including:
The synthesis process may require specific reaction conditions, such as temperature control and solvent choice (e.g., ethanol or dimethyl sulfoxide), to optimize yield and purity. Characterization techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structures of synthesized compounds.
Cox-2-IN-38 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity for the cyclooxygenase-2 enzyme. The precise three-dimensional arrangement of atoms plays a critical role in its inhibitory activity.
The molecular formula and weight, along with specific stereochemical configurations, are crucial for understanding how Cox-2-IN-38 interacts with its target enzyme. Data from crystallography studies or computational modeling can provide insights into its binding mode within the active site of cyclooxygenase-2.
Cox-2-IN-38 undergoes various chemical reactions typical for pharmaceutical compounds, including:
The kinetics of these reactions can be studied using assays that measure the inhibition of prostaglandin synthesis in vitro, providing quantitative data on the effectiveness of Cox-2-IN-38 compared to other known inhibitors .
Cox-2-IN-38 exerts its therapeutic effects primarily by selectively inhibiting cyclooxygenase-2 activity. This inhibition reduces the production of pro-inflammatory prostaglandins derived from arachidonic acid, leading to decreased inflammation and pain.
Molecular docking studies often reveal how Cox-2-IN-38 fits within the active site of cyclooxygenase-2, highlighting key interactions with amino acid residues such as arginine 513, which are critical for binding affinity . The selectivity index compared to cyclooxygenase-1 can also be calculated to assess potential side effects.
Cox-2-IN-38 typically exhibits properties consistent with small organic molecules used in medicinal chemistry:
Chemical stability under physiological conditions is essential for therapeutic efficacy. The compound's reactivity towards nucleophiles or electrophiles can influence its pharmacological profile.
Quantitative structure–activity relationship (QSAR) models can predict how modifications to Cox-2-IN-38 might enhance its efficacy or reduce toxicity based on its chemical properties.
Cox-2-IN-38 has potential applications in various fields:
Cyclooxygenase-2 possesses a distinctive active site architecture that enables its functional specialization in inflammation and cancer. Compared to cyclooxygenase-1, the cyclooxygenase-2 active site exhibits a ~25% larger volume due to the substitution of Ile523 in cyclooxygenase-1 with Val523 in cyclooxygenase-2. This single residue difference creates a secondary pocket that accommodates bulkier substrates and inhibitors [2] [10]. The catalytic mechanism involves a conserved tyrosyl radical (Tyr385) that abstracts the 13-pro-S hydrogen from arachidonic acid, initiating a stereospecific free radical cascade. Molecular dynamics simulations reveal that arachidonic acid adopts a distinctive L-shaped conformation within the hydrophobic channel, positioning C13 near Tyr385 for hydrogen abstraction while shielding the pro-R hydrogen from reaction [4] [10].
The membrane-binding domain features four amphipathic helices that anchor cyclooxygenase-2 to one leaflet of the lipid bilayer. This domain creates a lobby region that facilitates substrate entry from the membrane into the catalytic channel. Structural analyses demonstrate that Arg120 forms a critical charge-reinforced hydrogen bond with the carboxylate group of arachidonic acid, stabilizing the substrate in the bent conformation essential for endoperoxide formation [6] [10]. The catalytic efficiency is further modulated by residues Val349 and Ser530, which create the side pocket expansion unique to cyclooxygenase-2 [2] [10].
Table 1: Key Structural Differences Between Cyclooxygenase-1 and Cyclooxygenase-2 Active Sites
Structural Feature | Cyclooxygenase-1 | Cyclooxygenase-2 | Functional Consequence |
---|---|---|---|
Residue 523 | Isoleucine | Valine | Larger side pocket in cyclooxygenase-2 |
Residue 513 | Phenylalanine | Leucine | Increased flexibility in cyclooxygenase-2 |
Volume (ų) | ~390 | ~490 | Accommodates bulkier ligands |
Val434 conformation | Closed | Open | Enhanced substrate accessibility |
Cyclooxygenase isoforms exhibit distinct functional coupling with prostaglandin synthases despite similar kinetics toward arachidonic acid oxygenation. Cyclooxygenase-2-derived prostaglandin H₂ shows preferential utilization by membrane-associated prostaglandin E synthase-1 in inflamed tissues, amplifying prostaglandin E₂ production during inflammation. This selective coupling arises from spatial colocalization in the nuclear envelope and endoplasmic reticulum, where cyclooxygenase-2 and prostaglandin E synthase-1 form a functional metabolon [5] [9].
Structural studies reveal that cyclooxygenase-2 exhibits enhanced mobility in its epidermal growth factor domain compared to cyclooxygenase-1, facilitating protein-protein interactions with downstream synthases. Additionally, cyclooxygenase-2 generates prostaglandin H₂ at the perinuclear membrane, positioning it near nuclear prostaglandin E synthase-1, whereas cyclooxygenase-1-derived prostaglandin H₂ is primarily produced in the endoplasmic reticulum and couples with cytosolic prostaglandin E synthase [5] [9]. This compartmentalization significantly impacts prostaglandin signaling outcomes in physiological and pathological contexts.
Cyclooxygenase-2 functions as a conformational heterodimer despite being a structural homodimer. Biochemical evidence demonstrates that the dimer consists of an allosteric monomer (Eallo) and a catalytic monomer (Ecat), with heme binding preferentially to Ecat. Fatty acids bind to Arg120 in Eallo with higher affinity than to Ecat, inducing conformational changes that regulate catalytic efficiency [3] [7]. Palmitic acid binding to Eallo enhances arachidonic acid oxygenation in Ecat by ~2.2-fold, while oleic acid produces a ~1.6-fold increase [3]. This allosteric activation involves repositioning of residues 120-129 (the allosteric loop), which relieves tonic inhibition of Ecat.
The S121P substitution in Eallo increases basal cyclooxygenase-2 activity by 1.7-1.8-fold and abolishes responsiveness to fatty acid activators. This mutation displaces Cα atoms of helical residues 119-122 and unhinges the allosteric loop (residues 123-129), mimicking the activated state [3]. Competitive interactions occur between substrates at the allosteric site; arachidonic acid binding to Eallo decreases catalytic efficiency toward 2-arachidonoylglycerol oxygenation in Ecat by 70%, while 2-arachidonoylglycerol binding to Eallo increases efficiency toward arachidonic acid [7]. This complex allosteric regulation explains the preferential oxygenation of arachidonic acid over 2-arachidonoylglycerol in cellular environments despite similar in vitro kinetic parameters.
Table 2: Allosteric Modulators of Cyclooxygenase-2 Activity
Allosteric Ligand | Binding Site | Effect on Catalytic Monomer | Magnitude of Effect |
---|---|---|---|
Palmitic acid | Eallo (Arg120) | Stimulation of arachidonic acid oxygenation | 2.2-fold Vmax increase |
Oleic acid | Eallo (Arg120) | Stimulation of arachidonic acid oxygenation | 1.6-fold Vmax increase |
13-methylarachidonic acid | Eallo | Selective stimulation of 2-arachidonoylglycerol oxygenation | 3.1-fold Vmax increase |
Arachidonic acid | Eallo | Inhibition of 2-arachidonoylglycerol oxygenation | 70% efficiency decrease |
Flurbiprofen | Eallo | Non-competitive inhibition | IC₅₀ = 8.7 µM |
The cyclooxygenase-2 hydrophobic channel exhibits significant conformational plasticity that governs substrate access and inhibitor binding. Molecular dynamics simulations reveal that residues 120-129 undergo millisecond fluctuations between open and closed states, with arachidonic acid binding stabilizing the open conformation [4] [10]. The Val523 side chain in the side pocket samples multiple rotameric states, creating transient expansion events that enable bulky inhibitor accommodation. These dynamics occur on a 10-100 ns timescale and are temperature-dependent [4].
Nanodisc-incorporated cyclooxygenase-2 maintains full catalytic activity, demonstrating that the membrane environment preserves native conformational dynamics. Structural analyses show that the helix-D movement (residues 70-120) controls the opening between the membrane-binding domain and the catalytic channel entrance [6]. This flexible region functions as a substrate gate that permits arachidonic acid entry from the membrane while restricting solvent access. During catalysis, the hydrophobic channel undergoes length fluctuations of 3-5 Å, with the greatest flexibility observed near Tyr385 and Ser530 [4] [10]. These motions facilitate proper substrate positioning and product release.
The side pocket above Val523 exhibits breathing motions with cavity volume changes up to 40 ų, enabling induced-fit binding of selective inhibitors. Crystallographic B-factor analysis indicates that residues 513-523 in cyclooxygenase-2 have significantly higher mobility than their cyclooxygenase-1 counterparts [10]. This flexibility underlies the differential time-dependent inhibition patterns observed with diarylheterocycle inhibitors, which initially bind the main channel and subsequently undergo slow conformational adjustment into the side pocket [10].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1